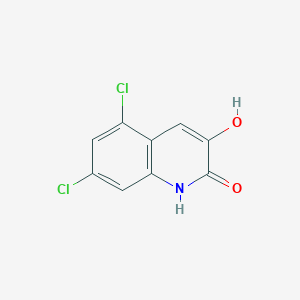
5,7-dichloro-3-hydroxyquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dichloro-3-hydroxyquinolin-2(1H)-one, also known as DCQ, is a heterocyclic organic compound that belongs to the quinolone family. It is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one is not fully understood. However, studies have shown that it inhibits the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. 5,7-dichloro-3-hydroxyquinolin-2(1H)-one also induces cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
5,7-dichloro-3-hydroxyquinolin-2(1H)-one has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5,7-dichloro-3-hydroxyquinolin-2(1H)-one also exhibits antimicrobial and antifungal activities by inhibiting the growth of bacteria and fungi. In addition, 5,7-dichloro-3-hydroxyquinolin-2(1H)-one has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
5,7-dichloro-3-hydroxyquinolin-2(1H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in a variety of solvents, making it suitable for use in different experimental conditions. However, 5,7-dichloro-3-hydroxyquinolin-2(1H)-one has some limitations for lab experiments. It is toxic at high concentrations and can cause DNA damage. Therefore, caution should be taken when handling 5,7-dichloro-3-hydroxyquinolin-2(1H)-one in the laboratory.
Orientations Futures
5,7-dichloro-3-hydroxyquinolin-2(1H)-one has great potential for future research in various fields. Some possible future directions include:
1. Development of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one derivatives with improved pharmacological properties.
2. Investigation of the mechanism of action of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one in different biological systems.
3. Study of the potential of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one in the treatment of other diseases such as viral infections and autoimmune disorders.
4. Exploration of the use of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one in combination with other drugs for the treatment of cancer.
5. Evaluation of the toxicity and safety of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one in animal models.
In conclusion, 5,7-dichloro-3-hydroxyquinolin-2(1H)-one is a synthetic compound that has shown promising results in scientific research. It has potential applications in medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand the mechanism of action of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one and to explore its potential in the treatment of various diseases.
Méthodes De Synthèse
5,7-dichloro-3-hydroxyquinolin-2(1H)-one can be synthesized by the reaction of 5,7-dichloro-8-hydroxyquinoline with acetic anhydride in the presence of a catalyst. This reaction yields 5,7-dichloro-3-hydroxyquinolin-2(1H)-one as a yellow crystalline solid with a melting point of 240-242 °C.
Applications De Recherche Scientifique
5,7-dichloro-3-hydroxyquinolin-2(1H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antimicrobial, and antifungal activities. 5,7-dichloro-3-hydroxyquinolin-2(1H)-one has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
176170-12-0 |
|---|---|
Nom du produit |
5,7-dichloro-3-hydroxyquinolin-2(1H)-one |
Formule moléculaire |
C9H5Cl2NO2 |
Poids moléculaire |
230.04 g/mol |
Nom IUPAC |
5,7-dichloro-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5Cl2NO2/c10-4-1-6(11)5-3-8(13)9(14)12-7(5)2-4/h1-3,13H,(H,12,14) |
Clé InChI |
BYQGONOAAITQHT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1NC(=O)C(=C2)O)Cl)Cl |
SMILES canonique |
C1=C(C=C(C2=C1NC(=O)C(=C2)O)Cl)Cl |
Synonymes |
5,7-dichloro-3-hydroxyquinolin-2(1H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[b]thiophen-3-amine](/img/structure/B172997.png)
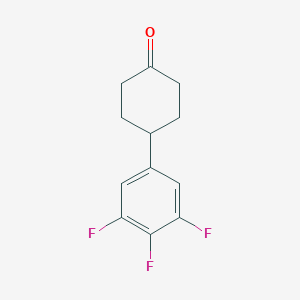
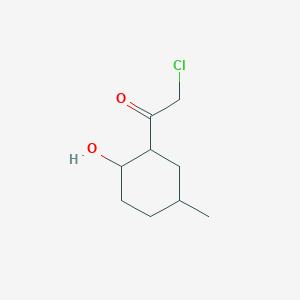
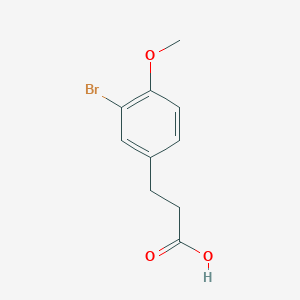
![N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B173019.png)
![Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B173026.png)
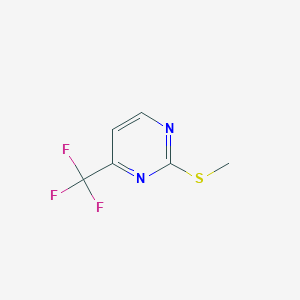
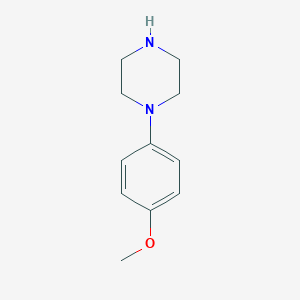
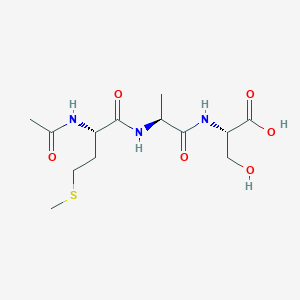
![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)
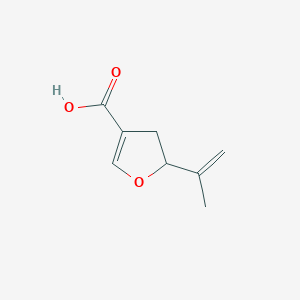
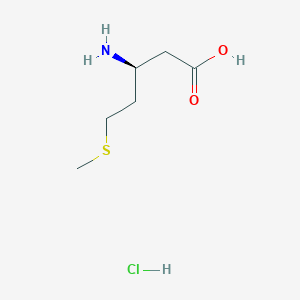
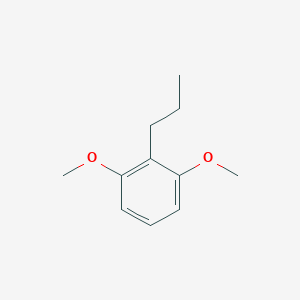
![1-[[(Z)-1-Butenyl]thio]-2-propanone](/img/structure/B173037.png)